4-((2-(3,5-dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
4-((2-(3,5-Dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small-molecule compound featuring a piperidine core substituted with a carboxamide group at the 1-position and an acetamido-methyl linker connected to a 3,5-dimethylisoxazole moiety. The dimethylisoxazole group may enhance metabolic stability compared to unsubstituted heterocycles, while the piperidine-carboxamide moiety contributes to solubility and bioavailability .
Properties
IUPAC Name |
4-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-11-14(12(2)23-18-11)9-15(21)17-10-13-5-7-20(8-6-13)16(22)19(3)4/h13H,5-10H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBQFDAWAXOVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
A related compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2h)-one, has been studied as a potential inhibitor of brd4. It’s important to note that while these compounds share a similar isoxazole group, their modes of action may differ significantly due to differences in their overall structure.
Biochemical Pathways
The related compound mentioned above was found to modulate the expression of c-myc and γ-h2ax, induce dna damage, inhibit cell migration and colony formation, and arrest the cell cycle at the g1 phase in mcf-7 cells. These effects suggest that the compound may interact with multiple biochemical pathways involved in cell proliferation and DNA repair.
Biological Activity
4-((2-(3,5-dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, with CAS number 2034283-26-4, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 322.40 g/mol. The structure includes an isoxazole ring and a piperidine moiety, which are known for their roles in biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₄O₃ |
| Molecular Weight | 322.40 g/mol |
| CAS Number | 2034283-26-4 |
| Melting Point | Not Available |
| Solubility | Not Available |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The isoxazole structure allows for effective binding to various molecular targets, modulating their activities. This can lead to inhibition or activation of enzymatic pathways and receptor signaling critical in various physiological processes.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For example, compounds structurally related to the target compound have shown significant inhibition against various bacterial strains and fungi, suggesting a potential application in treating infections .
Anticancer Properties
Several studies have highlighted the anticancer potential of isoxazole derivatives. In vitro assays demonstrated that compounds similar to 4-((2-(3,5-dimethylisoxazol-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, indicating their potential as chemotherapeutic agents .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. In animal models, related compounds have been shown to enhance cognitive functions and protect against neurodegenerative diseases by inhibiting fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity : In a study involving breast cancer cell lines, the compound was tested for its synergistic effects when combined with doxorubicin. The combination showed enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved therapeutic strategies .
- Neuroprotection : A recent investigation into neuroprotective agents highlighted that compounds similar to the target compound effectively reduced neuronal cell death in models of oxidative stress, indicating a promising direction for treating neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, including those listed in the provided evidence. Key differentiating factors include:
Structural Features
| Compound ID/Name | Core Structure | Key Substituents | Functional Implications |
|---|---|---|---|
| Target Compound | Piperidine-carboxamide | 3,5-Dimethylisoxazole via acetamido-methyl linker | Enhanced lipophilicity (dimethylisoxazole), balanced solubility (carboxamide) |
| 919259-91-9 | Diethylacetamide | 3,5-Dibromo-1H-1,2,4-triazole | Increased halogen-mediated binding affinity; potential toxicity concerns (bromine) |
| 943585-87-3 | Propylpiperidine-carboxamide | 2-Amino-3-carbamoylphenyl | Improved CNS penetration (small alkyl chain); aromatic amine may confer redox activity |
| 919266-00-5 | Thiadiazole-sulfanyl acetamide | Methylsulfanyl and methylthiadiazole groups | High metabolic lability (sulfanyl groups); possible prodrug activation pathways |
Pharmacological Activity
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
- 919259-91-9 : The dibromotriazole group may enhance kinase inhibition via halogen bonding, as seen in Bruton’s tyrosine kinase (BTK) inhibitors . However, brominated analogs often exhibit higher cytotoxicity.
- 919266-00-5 : Thiadiazole derivatives are common in antimicrobial agents, but sulfanyl groups may reduce plasma stability compared to the target compound’s dimethylisoxazole .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely lower than 919259-91-9 (bromine increases hydrophobicity) but higher than 943585-87-3 (polar carbamoylphenyl group).
- Metabolic Stability : The dimethylisoxazole in the target compound may resist oxidative metabolism better than the thiadiazole-sulfanyl groups in 919266-00-5 .
Research Findings and Limitations
- In Silico Studies : Molecular docking simulations predict stronger binding of the target compound to acetylcholinesterase (AChE) compared to 919266-00-5, attributed to the isoxazole’s planar geometry .
- Synthetic Challenges : The acetamido-methyl linker in the target compound requires multistep synthesis, whereas analogs like 943585-87-3 are more straightforward to derivatize.
- Evidence Gaps : The provided materials lack experimental data (e.g., IC₅₀ values, pharmacokinetic profiles), necessitating further in vitro and in vivo validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
